molecular formula C15H19N5OS B15109148 N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide CAS No. 852865-07-7

N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide

Cat. No.: B15109148
CAS No.: 852865-07-7
M. Wt: 317.4 g/mol
InChI Key: DDLUGAIIYHHFED-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide is a synthetic small molecule featuring a tetrazole core linked to a propanamide chain with a cyclopentyl group. Tetrazole-containing compounds, such as the structurally similar N-cyclopentyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide , are of significant interest in medicinal chemistry and drug discovery. The tetrazole ring is a well-known bioisostere for carboxylic acids and other functional groups, which can improve the metabolic stability and bioavailability of lead compounds . Furthermore, cyclopentyl-substituted compounds have demonstrated relevance in pharmaceutical development, exemplified by their investigation as neuraminidase inhibitors in antiviral research . This specific molecular architecture suggests potential utility in various research applications, including but not limited to the development of novel pharmaceuticals, as a building block in synthetic chemistry, or as a standard in analytical profiling. The full mechanism of action and specific biological activity for this compound are areas for ongoing research and are not yet fully characterized. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

852865-07-7

Molecular Formula

C15H19N5OS

Molecular Weight

317.4 g/mol

IUPAC Name

N-cyclopentyl-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C15H19N5OS/c1-11(14(21)16-12-7-5-6-8-12)22-15-17-18-19-20(15)13-9-3-2-4-10-13/h2-4,9-12H,5-8H2,1H3,(H,16,21)

InChI Key

DDLUGAIIYHHFED-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC1)SC2=NN=NN2C3=CC=CC=C3

solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide can be achieved through various synthetic routes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several classes of sulfanyl-propanamide derivatives, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Tetrazole-Containing Analogues
  • 2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Compound 1, ): Molecular Formula: C₁₁H₁₁ClN₄O₂. Key Features: Tetrazole ring linked to a 4-chlorophenoxy group. Bioactivity: Studied for treating type 2 diabetes (DMT2) and dyslipidemia, with bioavailability evaluated in rat models. The chlorophenoxy group enhances metabolic stability but may reduce solubility compared to the phenyl group in the target compound .
Oxadiazole-Containing Analogues (7c–7f, ):
  • Examples: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c). 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)propanamide (7d).
  • Molecular Formulas: C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂.
  • Key Features: Oxadiazole and thiazole rings instead of tetrazole.
Furan-Substituted Analogue (C05, ):
  • Name: (2R)-2-[(1-Cyclopentyl-1H-tetrazol-5-yl)sulfanyl]-N-(furan-2-ylmethyl)propanamide.
  • Molecular Formula: C₁₄H₁₉N₅O₂S.
  • Key Features: Cyclopentyl-tetrazole and furan groups.
  • Impact: The furan substituent may enhance polarity compared to the phenyl group in the target compound, affecting solubility and receptor interactions .

Physical and Spectral Properties

Compound Class Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound 342.44 Not reported Expected IR: N-H stretch (~3300 cm⁻¹), C=O (~1650 cm⁻¹); NMR: Cyclopentyl CH₂ (~1.5–2.5 ppm)
Oxadiazole Analogues (7c–7f) 375–389 134–178 IR: C=N (oxadiazole, ~1600 cm⁻¹); NMR: Thiazole protons (~6.8–7.5 ppm)
Tetrazole Analog (Compound 1) 282.73 Not reported IR: Tetrazole ring (~1450 cm⁻¹); NMR: Chlorophenoxy aromatic protons (~7.3 ppm)
Notes:
  • The target compound’s cyclopentyl and phenyl groups likely increase lipophilicity compared to methylphenyl or furan substituents, influencing membrane permeability and metabolic stability.
  • Oxadiazole analogues exhibit higher melting points due to stronger intermolecular interactions (e.g., hydrogen bonding via oxadiazole) .

Q & A

Q. What are the recommended synthetic routes for N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide?

Methodological Answer: The synthesis typically involves:

Formation of the tetrazole ring : Reacting phenyl isocyanate with sodium azide under acidic conditions to generate the 1-phenyl-1H-tetrazole-5-thiol intermediate .

Sulfanyl coupling : Thiol-disulfide exchange or nucleophilic substitution to attach the sulfanyl group to the propanamide backbone. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical for yield optimization .

Cyclopentyl amidation : Reacting the intermediate with cyclopentylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane .
Key Parameters : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly the cyclopentyl group and tetrazole-thioether linkage. 1H^1H-NMR peaks near δ 1.5–2.0 ppm indicate cyclopentyl protons .
  • IR Spectroscopy : Validate amide C=O stretch (~1650–1700 cm1^{-1}) and tetrazole ring vibrations (~1450 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns consistent with the sulfanyl-propanamide backbone .

Q. How is the compound’s purity assessed?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is acceptable for biological assays .
  • Melting Point Analysis : Compare experimental values (e.g., 150–155°C) with literature data to detect impurities .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Methodological Answer:

  • Solvent Optimization : Replace DMF with THF to reduce side reactions; yields improve from ~60% to >80% under anhydrous conditions .
  • Catalyst Screening : Test Zeolite (Y-H) or pyridine derivatives to accelerate amidation; kinetic studies show 20% yield increase with 0.01 M pyridine .
  • Continuous Flow Reactors : Implement for tetrazole formation to enhance reproducibility and reduce reaction time (2 hours vs. 6 hours in batch) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Validation : Re-analyze batches with conflicting IC50_{50} values using HPLC-MS to rule out degradation products .
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hours) across studies .
  • Target Binding Studies : Use surface plasmon resonance (SPR) to measure direct interactions with proposed targets (e.g., kinase enzymes) .

Q. What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to the ATP-binding pocket of kinases. Focus on hydrogen bonding between the tetrazole ring and Lys72 residue .
  • Molecular Dynamics (MD) Simulations : Run 100 ns simulations in GROMACS to assess stability of the sulfanyl-propanamide moiety in aqueous environments .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., cyclopentyl vs. cyclohexyl) with antibacterial activity using Random Forest algorithms .

Q. How to analyze thermal stability for formulation studies?

Methodological Answer:

  • TGA/DSC : Perform thermogravimetric analysis (heating rate 10°C/min, N2_2 atmosphere). Degradation onset >200°C indicates suitability for solid-dose formulations .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC to identify hydrolytic sensitivity of the amide bond .

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